N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzylcarbamoyl, thiophene-sulfonyl, and piperidine-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzylcarbamoyl phenyl intermediate, followed by the introduction of the thiophene-sulfonyl group. The final step involves the formation of the piperidine-carboxamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene-sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
Scientific Research Applications
N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[2-(CARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
- N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE
Comparison: N-[2-(BENZYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C24H25N3O4S2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O4S2/c28-23(19-10-6-14-27(17-19)33(30,31)22-13-7-15-32-22)26-21-12-5-4-11-20(21)24(29)25-16-18-8-2-1-3-9-18/h1-5,7-9,11-13,15,19H,6,10,14,16-17H2,(H,25,29)(H,26,28) |
InChI Key |
LQZVLUAFSFYKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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